molecular formula C7H12O3 B583746 Ethyl Propionylacetate-d3 CAS No. 1346598-17-1

Ethyl Propionylacetate-d3

Cat. No.: B583746
CAS No.: 1346598-17-1
M. Wt: 147.188
InChI Key: UDRCONFHWYGWFI-FIBGUPNXSA-N
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Description

Ethyl Propionylacetate-d3, also known as 3-Oxopentanoic Acid Ethyl Ester-d3, is a deuterated compound with the molecular formula C7H9D3O3 and a molecular weight of 147.19 g/mol . This compound is a stable isotope-labeled analog of Ethyl Propionylacetate, which is commonly used in various chemical and biochemical research applications.

Chemical Reactions Analysis

Ethyl Propionylacetate-d3 undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl Propionylacetate-d3 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

Mechanism of Action

The mechanism of action of Ethyl Propionylacetate-d3 involves its interaction with specific molecular targets and pathways. As a labeled compound, it is primarily used to trace and study metabolic pathways and reaction mechanisms in biochemical research. The deuterium atoms in the compound provide a distinct signal in spectroscopic analyses, allowing researchers to track its behavior and interactions within biological systems .

Comparison with Similar Compounds

Ethyl Propionylacetate-d3 is unique due to its stable isotope labeling, which distinguishes it from non-labeled analogs. Similar compounds include:

    Ethyl Propionylacetate: The non-labeled version with similar chemical properties but without the deuterium atoms.

    Ethyl Acetoacetate: Another ester with a similar structure but different functional groups.

    Methyl Acetoacetate: A methyl ester analog with comparable reactivity. The presence of deuterium in this compound makes it particularly valuable for research applications requiring precise tracking and analysis.

Properties

IUPAC Name

ethyl 5,5,5-trideuterio-3-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-3-6(8)5-7(9)10-4-2/h3-5H2,1-2H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDRCONFHWYGWFI-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)CC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])CC(=O)CC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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